molecular formula C16H11BrN2O B14191307 3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile CAS No. 919291-23-9

3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile

Cat. No.: B14191307
CAS No.: 919291-23-9
M. Wt: 327.17 g/mol
InChI Key: HRHUMNHKFIYYMA-UHFFFAOYSA-N
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Description

3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile is an organic compound that belongs to the class of benzoisoquinolines This compound is characterized by the presence of a bromine atom, a nitrile group, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, and the product is usually recrystallized from a mixture of these solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale recrystallization techniques to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The benzoisoquinoline core can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.

    Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of aromatic rings.

Major Products Formed

    Substitution: Products with different halogen atoms or other substituents replacing the bromine atom.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Oxidized derivatives of the benzoisoquinoline core.

Scientific Research Applications

3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or other biomolecules and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its bromine atom and nitrile group make it a versatile intermediate in organic synthesis, while its benzoisoquinoline core provides a platform for further functionalization and study.

Properties

CAS No.

919291-23-9

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

3-(9-bromo-1-oxo-2H-benzo[h]isoquinolin-6-yl)propanenitrile

InChI

InChI=1S/C16H11BrN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2H2,(H,19,20)

InChI Key

HRHUMNHKFIYYMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CCC#N

Origin of Product

United States

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